molecular formula C13H25NO4 B2780304 2-ethyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}butanamide CAS No. 2320516-21-8

2-ethyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}butanamide

Cat. No.: B2780304
CAS No.: 2320516-21-8
M. Wt: 259.346
InChI Key: VKKDAAFKHOIION-UHFFFAOYSA-N
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Description

2-ethyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}butanamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a tetrahydrofuran ring, which is a five-membered ring containing one oxygen atom, and a butanamide group, which is an amide derivative of butanoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}butanamide typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the Hydroxyethoxy Group: The hydroxyethoxy group can be introduced via an etherification reaction using ethylene glycol and an appropriate leaving group.

    Amidation Reaction: The final step involves the amidation of the intermediate with 2-ethylbutanoic acid to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Ether or thioether derivatives.

Scientific Research Applications

2-ethyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}butanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.

    Medicine: It may have therapeutic applications due to its potential biological activity.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-ethyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}butanamide involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with biological molecules, while the tetrahydrofuran ring can provide stability and rigidity to the compound. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-ethyl-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)butanamide: This compound has a similar structure but contains a sulfur atom in the ring instead of oxygen.

    2-hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: This compound has a similar hydroxyethoxy group but differs in the overall structure.

Uniqueness

2-ethyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}butanamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-ethyl-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-3-11(4-2)12(16)14-9-13(18-8-6-15)5-7-17-10-13/h11,15H,3-10H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKDAAFKHOIION-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCC1(CCOC1)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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